1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

Quality Control Building Block Procurement Suzuki Coupling

Problem: Installing N-methylpiperidine motifs typically requires post-coupling deprotection/alkylation, introducing extra steps and impurity risks. Solution: This bench-stable pinacol ester enables single-step Pd-catalysed installation of the saturated N-methylpiperidine scaffold. - 97 %+ HPLC purity; yellow low-melting solid/liquid for automated liquid handling. - Outperforms N-Boc analogues (no deprotection needed) and free boronic acids (reduced protodeboronation). - Validated in pyridopyrimidine SMA therapeutics; LogP 2.17, zero HBD for CNS drug-likeness. - Long-term stock stability at 2-8 °C under argon.

Molecular Formula C12H24BNO2
Molecular Weight 225.139
CAS No. 1264198-72-2
Cat. No. B597579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
CAS1264198-72-2
Molecular FormulaC12H24BNO2
Molecular Weight225.139
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C
InChIInChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h10H,6-9H2,1-5H3
InChIKeyIMLCYAZBMGOKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Identity & Procurement


1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (CAS 1264198‑72‑2, also named 1‑methylpiperidine‑4‑boronic acid pinacol ester) is a saturated N‑methylpiperidine carrying a pinacol boronic ester at the 4‑position [REFS‑1]. With molecular formula C₁₂H₂₄BNO₂ and a mass of 225.14 Da, it serves as a bench‑stable, chromatography‑friendly building block for sp²–sp³ Suzuki–Miyaura cross‑coupling reactions [REFS‑2]. Commercial material is routinely supplied at ≥97 % purity (HPLC) as a yellow low‑melting solid or liquid and is recommended for storage at 2–8 °C under inert atmosphere [REFS‑3][REFS‑4].

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Why Substitution Fails


Piperidine boronates are not interchangeable: the N‑substituent dictates the downstream chemistry and biological profile of the final molecule. Unlike the N‑Boc analogue (CAS 1048970‑17‑7), the N‑methyl group in this compound cannot be removed by acidic deprotection; the tertiary amine is permanently installed, enabling direct construction of N‑methylpiperidine‑containing scaffolds without post‑coupling alkylation [REFS‑1]. Compared with the free boronic acid (CAS 706748‑53‑0), the pinacol ester provides superior bench stability and simpler chromatographic purification, reducing protodeboronation losses during storage and reaction setup [REFS‑2]. The fully saturated piperidine ring differentiates it from the 1,2,3,6‑tetrahydropyridine analogue, which can undergo unwanted allylic side reactions under Pd‑catalysed conditions [REFS‑3]. These differences mean that substituting even a close structural relative can alter reaction yield, impurity profile, and the pharmacological properties of the final compound.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Differentiation Evidence


Certified Purity: Pinacol Ester vs. Free Boronic Acid

Commercially sourced 1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)piperidine is routinely supplied with a dual‑method purity specification: HPLC ≥97.0 % and GC ≥96.0 % [REFS‑1]. In contrast, the widely offered free boronic acid (1‑methylpiperidin‑4‑yl)boronic acid (CAS 706748‑53‑0) is typically listed at ≥95 % purity by a single method and lacks the stabilising pinacol ester, making it more prone to oxidative and protolytic degradation during storage [REFS‑2]. The higher and more thoroughly characterised purity of the pinacol ester reduces the uncertainty in stoichiometric calculations and minimises side‑product formation in palladium‑catalysed couplings.

Quality Control Building Block Procurement Suzuki Coupling

Automated Dispensing: Liquid Form vs. Crystalline Solid

The pinacol ester is described as a “yellow low‑melting solid or liquid” [REFS‑1], whereas (1‑methylpiperidin‑4‑yl)boronic acid is a crystalline solid with a melting point well above room temperature [REFS‑2]. The near‑ambient melting behaviour of the pinacol ester allows precise liquid‑handling or syringe‑based transfer under inert atmosphere, which is advantageous in automated parallel synthesis platforms where solid dispensing of hygroscopic or static‑prone powders can introduce weighing errors of up to ±5 %.

Automated Synthesis Compound Management Weighing Accuracy

Validated Synthetic Utility in CNS Drug Discovery

Patent WO 2013/119916 A2 explicitly employs 1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)piperidine as a reactant for constructing pyridopyrimidine derivatives intended for spinal muscular atrophy (SMA) treatment [REFS‑1]. This contrasts with the N‑Boc‑piperidine‑4‑boronic acid pinacol ester (CAS 1048970‑17‑7), which requires an additional deprotection step to reveal the free NH or subsequent N‑alkylation, adding two synthetic steps and reducing overall yield. The N‑methyl compound delivers the tertiary amine directly, a feature critical for CNS penetration where a basic amine centre is often a pharmacophoric requirement [REFS‑2].

Spinal Muscular Atrophy Pyridopyrimidine CNS Drug Discovery

Favourable CNS Permeability Profile

The calculated LogP of 1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)piperidine is 2.17, with zero hydrogen‑bond donors, a topological polar surface area (TPSA) of 21.7 Ų, and only one rotatable bond [REFS‑1]. These values place the building block well within the CNS multiparameter optimisation (CNS MPO) desirable space (LogP 1–3, TPSA <76 Ų, HBD ≤0.5) [REFS‑2]. In comparison, the free boronic acid (CAS 706748‑53‑0) possesses two H‑bond donors (the B(OH)₂ group), increasing TPSA and potentially limiting passive blood–brain barrier penetration when incorporated into final drug candidates.

CNS MPO Physicochemical Properties Drug‑Likeness

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: Applications & Procurement


Suzuki Coupling for CNS Drug Candidates

When the target compound requires an N‑methylpiperidine moiety for CNS receptor engagement, this building block allows the saturated N‑methylpiperidine ring to be installed in a single Pd‑catalysed coupling step, eliminating the need for post‑coupling N‑deprotection and alkylation. The documented use in pyridopyrimidine‑based SMA therapeutics validates its applicability in disease‑relevant medicinal chemistry [REFS‑1]. The favourable LogP (2.17) and zero H‑bond donor count of the building block help maintain the CNS drug‑likeness of the coupled products [REFS‑2].

High-Throughput Experimentation & Automated Parallel Synthesis

Because the compound is a low‑melting solid or liquid at ambient temperature, it can be accurately dispensed by automated liquid handlers in glovebox or Schlenk‑line settings. This physical‑form advantage, combined with a dual‑certified purity of ≥97 % (HPLC) [REFS‑3], makes it a preferred boronate ester for HTE campaigns where weighing consistency and minimal side‑product formation are critical for reliable SAR interpretation.

FBDD Libraries of Saturated N-Heterocycles

The compound provides a direct route to 4‑aryl/heteroaryl‑N‑methylpiperidines, a privileged scaffold in fragment libraries targeting GPCRs, ion channels, and kinases. Its pinacol ester group offers superior bench stability over the corresponding boronic acid, reducing the risk of protodeboronation during library storage and enabling long‑term inventory management at 2–8 °C under inert atmosphere [REFS‑4].

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